molecular formula C12H14F3NO B14847808 3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine

3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine

Cat. No.: B14847808
M. Wt: 245.24 g/mol
InChI Key: HEBLWKYPIBDSEQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO. This compound is characterized by the presence of a trifluoromethyl group (-CF3), a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl trimethylsilane or trifluoromethane under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as Suzuki–Miyaura coupling, which involves the use of boron reagents, can also be employed for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)pyridine .

Uniqueness

3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. The presence of the cyclopropoxy and isopropyl groups, in addition to the trifluoromethyl group, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO/c1-7(2)9-5-6-16-11(12(13,14)15)10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

HEBLWKYPIBDSEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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